
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene
Overview
Description
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . It is also known by its IUPAC name, 1-(2-bromo-5-methylphenyl)-N,N-dimethylmethanamine . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a dimethylaminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene typically involves the bromination of 4-methyl-2-(N,N-dimethylaminomethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2) under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or hydrocarbons.
Scientific Research Applications
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylaminomethyl group play crucial roles in binding to active sites and modulating biological activity . The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(N,N-dimethylaminomethyl)benzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylbenzylamine: Similar structure but without the dimethylamino group, affecting its binding affinity and biological activity.
4-Methyl-2-(N,N-diethylaminomethyl)bromobenzene: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene is unique due to the presence of both a bromine atom and a dimethylaminomethyl group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biomedical research .
Biological Activity
4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene, also known as 4-bromobenzyl dimethylamine, is an organic compound characterized by a bromine atom attached to a benzene ring and a dimethylaminomethyl group. Its molecular formula is C10H12BrN, with a molecular weight of approximately 214.1 g/mol. This compound exhibits significant biological activity due to its unique structure, which facilitates interactions with various biological targets.
Biological Activity
Antimicrobial Properties
Research indicates that compounds containing dimethylamine moieties, such as this compound, demonstrate diverse biological activities, including antimicrobial effects. The presence of the dimethylamino group enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis and death.
Antihistaminic Effects
The compound's structure suggests potential antihistaminic properties. Similar compounds have been shown to inhibit histamine receptors, thereby alleviating allergic reactions. Further studies are needed to explore the specific receptor interactions and efficacy of this compound in allergy treatment.
Anticancer Activity
Preliminary studies indicate that derivatives of dimethylamine can modulate biochemical pathways involved in tumor growth and metastasis. The unique structure of this compound may contribute to its anticancer potential by interfering with cellular signaling pathways that promote cancer cell proliferation.
Table: Comparison of Biological Activities
Compound Name | Antimicrobial | Antihistaminic | Anticancer |
---|---|---|---|
This compound | Yes | Potential | Yes |
Dimethylamine | Yes | Yes | Limited |
N,N-Dimethylaniline | Yes | Yes | No |
While specific research on the mechanism of action for this compound is limited, it is hypothesized that the compound's reactivity stems from the combination of the bromine atom and the dimethylamino group. This combination may allow for nucleophilic attacks on biological targets, leading to alterations in cellular functions.
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial activity of various dimethylamine derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.
- Anticancer Research : In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds with similar structures could induce apoptosis in cancer cells while sparing normal cells. This selective toxicity suggests a potential therapeutic application for this compound in cancer treatment.
Properties
IUPAC Name |
1-(2-bromo-5-methylphenyl)-N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTLVYMWJMLDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271852 | |
Record name | 2-Bromo-N,N,5-trimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27561-52-0 | |
Record name | 2-Bromo-N,N,5-trimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27561-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,N,5-trimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.